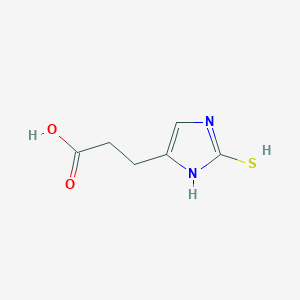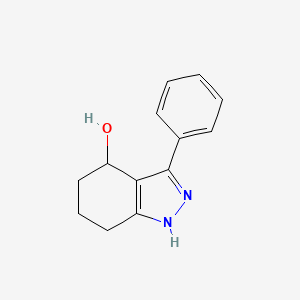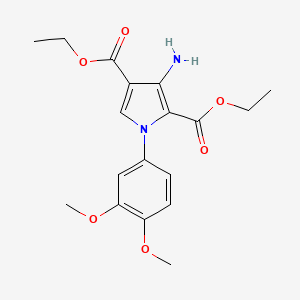
Diethyl 3-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 3-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate: is a complex organic compound characterized by its pyrrole ring structure and multiple functional groups, including amino, ester, and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 3-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as diethyl malonate and 3,4-dimethoxyaniline, under acidic conditions. The reaction proceeds through the formation of an intermediate pyrrole ring, followed by esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
化学反应分析
Types of Reactions: Diethyl 3-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ester derivatives with different substituents.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Diethyl 3-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context.
相似化合物的比较
Diethyl 3-amino-1-(3,4-dihydroxyphenyl)-1H-pyrrole-2,4-dicarboxylate: Similar structure but with hydroxyl groups instead of methoxy groups.
Diethyl 3-amino-1-(2,3-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate: Different position of methoxy groups on the phenyl ring.
Uniqueness: Diethyl 3-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrole-2,4-dicarboxylate is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
diethyl 3-amino-1-(3,4-dimethoxyphenyl)pyrrole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-5-25-17(21)12-10-20(16(15(12)19)18(22)26-6-2)11-7-8-13(23-3)14(9-11)24-4/h7-10H,5-6,19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDNKYRIVPVTSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=C1N)C(=O)OCC)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
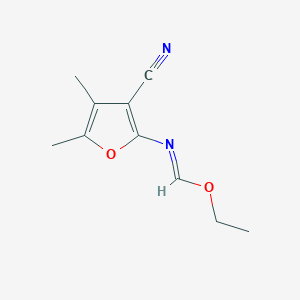
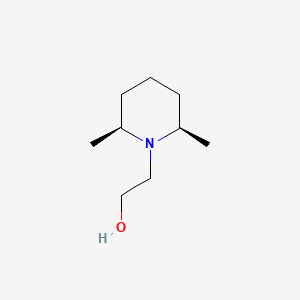
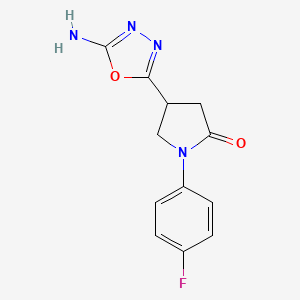
![N,1-dibenzyl-5-[(chloroacetyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7880237.png)
![2-[2-(3-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B7880244.png)
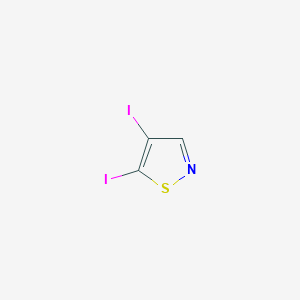
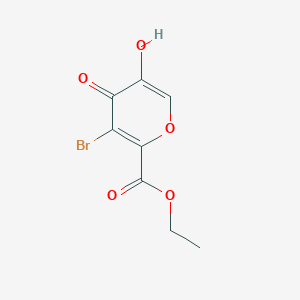
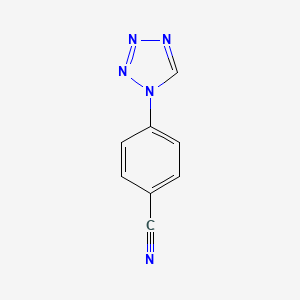
![2-[5-(2-Hydroxyphenyl)-3-methyl-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B7880263.png)
![4,5-Dimethoxy-6-[2-nitroethenyl]-2H-1,3-benzodioxole](/img/structure/B7880264.png)

![N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide](/img/structure/B7880283.png)
